An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-chloropyridine-3,4-diamine
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-chloropyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloropyridine-3,4-diamine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing chloro and bromo groups alongside electron-donating diamino functionalities, imparts a distinct electronic character and reactivity profile. This makes it a valuable building block in the synthesis of novel heterocyclic compounds, including potential pharmaceutical agents and functional organic materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction setup and purification to formulation and storage. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside standardized protocols for their experimental determination.
Chemical Structure and Properties Overview
The structural attributes of 5-Bromo-2-chloropyridine-3,4-diamine are foundational to its physical behavior. The pyridine core, substituted with both halogens and amines, creates a molecule with a complex interplay of steric and electronic effects.
Molecular Structure:
Caption: Chemical structure of 5-Bromo-2-chloropyridine-3,4-diamine.
A summary of key physical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrClN₃ | [1][2] |
| Molecular Weight | 222.47 g/mol | [1][2] |
| Melting Point | 233-234 °C | |
| Boiling Point (Predicted) | 379.0 ± 37.0 °C | |
| pKa (Predicted) | 2.69 ± 0.50 | [3] |
| Appearance | Off-white to yellow powder (typical for similar compounds) | [4] |
Detailed Physical Properties
Melting Point
The melting point is a critical indicator of a compound's purity. For 5-Bromo-2-chloropyridine-3,4-diamine, a sharp melting range of 233-234 °C has been reported. A broad melting range would suggest the presence of impurities. The high melting point is indicative of strong intermolecular forces in the solid state, likely due to a combination of dipole-dipole interactions from the polar C-Cl and C-Br bonds, and hydrogen bonding between the amino groups and the pyridine nitrogen.
Solubility Profile
The principle of "like dissolves like" is a useful starting point for assessing solubility. The polarity of the molecule, arising from the electronegative nitrogen, chlorine, and bromine atoms, as well as the hydrogen-bonding capability of the amino groups, will govern its interactions with different solvents.
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of 5-Bromo-2-chloropyridine-3,4-diamine. While a comprehensive, publicly available dataset of its spectra is elusive, we can predict the key features based on its structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be relatively simple. The aromatic region should display a singlet for the proton on the pyridine ring. The chemical shift of this proton will be influenced by the surrounding substituents. The protons of the two amino groups will likely appear as two separate broad singlets, and their chemical shifts could be solvent-dependent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a highly substituted, electron-deficient aromatic system. The carbons bonded to the halogens and the nitrogen atoms will be significantly shifted.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by N-H stretching vibrations from the primary amine groups, typically in the range of 3300-3500 cm⁻¹. C=C and C=N stretching vibrations from the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a key diagnostic feature for confirming the presence of these halogens.
Experimental Protocols
The following section provides standardized, step-by-step methodologies for the experimental determination of key physical properties of 5-Bromo-2-chloropyridine-3,4-diamine.
Melting Point Determination
The determination of a sharp melting point range is a fundamental technique for assessing the purity of a crystalline solid.
Methodology:
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Sample Preparation: A small amount of the crystalline 5-Bromo-2-chloropyridine-3,4-diamine is finely ground to a powder.
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Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
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Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.
Workflow for Melting Point Determination:
Caption: A stepwise workflow for the determination of melting point.
Solubility Determination
A qualitative assessment of solubility in a range of solvents provides valuable information for reaction design and purification strategies.
Methodology:
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Solvent Selection: A panel of representative solvents should be chosen, including water, a polar protic solvent (e.g., ethanol), a polar aprotic solvent (e.g., acetone, DMSO), and a nonpolar solvent (e.g., hexane or toluene). Acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) aqueous solutions should also be included.
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Sample Preparation: A small, accurately measured amount of 5-Bromo-2-chloropyridine-3,4-diamine (e.g., 10 mg) is placed into a series of test tubes.
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Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
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Mixing: The tubes are agitated (e.g., vortexed or shaken) for a set period (e.g., 1-2 minutes) to ensure thorough mixing.
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Observation: The samples are visually inspected for dissolution. The solubility is typically categorized as soluble, partially soluble, or insoluble.
Logical Flow for Solubility Testing:
Caption: A decision-based workflow for systematic solubility testing.
Safety and Handling
As a halogenated pyridine derivative, 5-Bromo-2-chloropyridine-3,4-diamine should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2-chloropyridine-3,4-diamine is a compound with a well-defined set of physical properties that make it a versatile tool for chemical synthesis. Its high melting point and predicted boiling point reflect strong intermolecular forces, while its solubility is dictated by a balance of polar and nonpolar functionalities. While detailed experimental spectral data is not widely published, its expected spectroscopic signatures provide a solid basis for its characterization. The experimental protocols outlined in this guide offer a standardized approach to verifying these properties, ensuring data quality and reproducibility in research and development settings. A thorough understanding and careful consideration of these physical properties are essential for the safe and effective application of this important chemical intermediate.
References
- Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192.
- Vilaivan, T. (2006). Tetrahedron Lett., 47, 6739.
- Wipf, P., & Maciejewski, J. P. (2008). Org. Lett., 10, 4383.
- You, C., Yao, F., Yan, T., & Cai, M. (2016). RSC Adv., 6, 43605.
- Maddox, S. M., Nalbandian, C. J., Smith, D. E., & Gustafson, J. L. (2015). Org. Lett., 17, 1042.
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